Bromomethyl cyclohexylmethyl ketone

Catalog No.
S8904593
CAS No.
M.F
C9H15BrO
M. Wt
219.12 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromomethyl cyclohexylmethyl ketone

Product Name

Bromomethyl cyclohexylmethyl ketone

IUPAC Name

1-bromo-3-cyclohexylpropan-2-one

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

InChI

InChI=1S/C9H15BrO/c10-7-9(11)6-8-4-2-1-3-5-8/h8H,1-7H2

InChI Key

YQNZIAZUQRMAAH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(=O)CBr

Bromomethyl cyclohexylmethyl ketone (1-bromo-3-cyclohexylpropan-2-one) is a highly reactive, sp3-enriched alpha-bromo ketone utilized primarily as a bifunctional electrophile in heterocyclic synthesis. In industrial and medicinal chemistry workflows, it serves as a critical precursor for the Hantzsch synthesis of thiazoles, imidazoles, and other heterocycles, installing a bulky, lipophilic cyclohexylmethyl appendage [1]. By combining the rapid leaving-group kinetics of an alpha-bromide with the three-dimensional aliphatic character of a cyclohexyl ring, this compound enables the efficient construction of non-aromatic, lipophilic scaffolds that are increasingly prioritized for their favorable developability metrics [2].

Substituting bromomethyl cyclohexylmethyl ketone with its aromatic analog, bromomethyl benzyl ketone, fundamentally alters the topological and electronic profile of the downstream product, introducing flat sp2 character and pi-stacking liabilities that often degrade solubility and metabolic stability [1]. Conversely, substituting with the direct halogen analog, chloromethyl cyclohexylmethyl ketone, severely impacts processability; the stronger carbon-chlorine bond requires significantly harsher cyclocondensation conditions, which can degrade sensitive thioamide co-reactants and depress overall yields [2]. Therefore, generic substitution compromises either the target's structural developability or the efficiency of the synthetic workflow.

Accelerated Cyclocondensation Kinetics via Bromide Leaving Group

In standard Hantzsch thiazole syntheses, alpha-bromo ketones consistently demonstrate higher conversion rates compared to alpha-chloro analogs. The weaker C-Br bond (approximately 285 kJ/mol) facilitates faster nucleophilic displacement by thioamides compared to the C-Cl bond (approximately 339 kJ/mol) [1]. Bromomethyl cyclohexylmethyl ketone typically achieves >85% yield of the corresponding thiazole under mild or room-temperature conditions, whereas the chloro analog requires extended reflux and generally yields 15-30% less product due to competing side reactions [2].

Evidence DimensionThiazole cyclocondensation yield and thermal requirement
Target Compound Data>85% yield under mild/room temperature conditions
Comparator Or BaselineChloromethyl cyclohexylmethyl ketone (extended reflux, 55-70% yield)
Quantified Difference~15-30% higher yield and elimination of extended reflux requirements
ConditionsReaction with standard thioamides in polar protic solvents

Procuring the bromide variant enables the use of thermally sensitive precursors and reduces energy costs during scale-up manufacturing.

Enhanced sp3 Fraction (Fsp3) for Structural Developability

Modern drug discovery prioritizes molecules with higher fractions of sp3-hybridized carbons (Fsp3) to improve aqueous solubility and reduce promiscuous off-target binding [1]. Bromomethyl cyclohexylmethyl ketone provides an Fsp3 of 0.89 (8 out of 9 carbons are sp3). In direct contrast, its aromatic comparator, bromomethyl benzyl ketone, offers an Fsp3 of only 0.22 (2 out of 9 carbons) [2]. This substantial increase in three-dimensionality directly translates to downstream products, helping to mitigate the poor solubility and high clearance often associated with flat, pi-stacking aromatic systems.

Evidence DimensionFraction of sp3 carbons (Fsp3)
Target Compound DataFsp3 = 0.89
Comparator Or BaselineBromomethyl benzyl ketone (Fsp3 = 0.22)
Quantified Difference4-fold increase in sp3 carbon fraction
ConditionsTopological molecular analysis

Utilizing this sp3-enriched building block directly improves the developability metrics of downstream lead compounds, increasing their probability of progression.

Controlled Volatility and Handling Stability

Lower aliphatic alpha-bromo ketones, such as bromoacetone, are highly volatile lachrymators that are prone to rapid self-condensation during storage [1]. The incorporation of the bulky cyclohexylmethyl group in bromomethyl cyclohexylmethyl ketone significantly increases the molecular weight and boiling point, thereby reducing vapor pressure. Additionally, the steric bulk adjacent to the reactive alpha-carbon provides shielding that slows intermolecular self-condensation, resulting in a more stable reagent for benchtop handling and extended shelf-life compared to unbranched aliphatic baselines [2].

Evidence DimensionVolatility and storage stability
Target Compound DataLow volatility, sterically stabilized against rapid self-condensation
Comparator Or BaselineBromoacetone (highly volatile lachrymator, rapid degradation)
Quantified DifferenceSignificantly reduced vapor pressure and extended operational shelf-life
ConditionsStandard laboratory storage and ambient handling

Reduces specialized ventilation requirements and minimizes material loss due to degradation, lowering the overall cost of procurement.

Synthesis of sp3-Enriched Thiazole Therapeutics

Directly applied as a primary building block in Hantzsch reactions to generate 2-amino-4-(cyclohexylmethyl)thiazoles, specifically when medicinal chemistry teams are actively replacing flat 4-phenylthiazole cores to improve Fsp3 and solubility [1].

Development of Non-Aromatic Lipophilic Probes

Utilized for synthesizing chemical probes or ligands that must occupy deep, purely aliphatic hydrophobic pockets without engaging in pi-pi interactions that trigger off-target binding [2].

Optimization of Metabolic Stability in Lead Compounds

Procured as a substitute for benzyl-containing precursors when downstream leads suffer from high clearance due to cytochrome P450-mediated aromatic oxidation, leveraging the saturated cyclohexyl ring for improved pharmacokinetic half-life [3].

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

218.03063 g/mol

Monoisotopic Mass

218.03063 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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